molecular formula C22H14ClNO4 B12346906 N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide

N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B12346906
M. Wt: 391.8 g/mol
InChI Key: QXAUHNUJWWEKBJ-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene core structure, which is a bicyclic system consisting of a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, in the presence of a base.

    Introduction of the Chlorophenoxyphenyl Moiety: The chlorophenoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a chlorophenol derivative reacts with a suitable electrophile.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes to ensure consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, make it a valuable candidate for biological studies.

    Medicine: The compound can be explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, the compound may interact with cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    2-Chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide: This compound shares the chlorophenoxyphenyl moiety but differs in the core structure and functional groups.

    N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide: This compound has a similar chlorophenoxyphenyl group but contains additional halogen atoms and a different core structure.

Properties

Molecular Formula

C22H14ClNO4

Molecular Weight

391.8 g/mol

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C22H14ClNO4/c23-15-5-9-17(10-6-15)27-18-11-7-16(8-12-18)24-21(25)19-13-14-3-1-2-4-20(14)28-22(19)26/h1-13H,(H,24,25)

InChI Key

QXAUHNUJWWEKBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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